Elzasonan hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

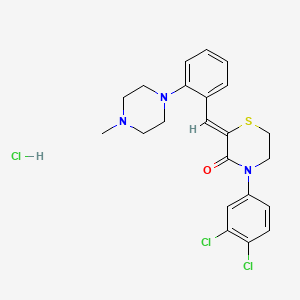

El hidrocloruro de Elzasonan es un antagonista selectivo de los receptores 5-HT1B y 5-HT1D que estaba en desarrollo por Pfizer para el tratamiento de la depresión. El compuesto es conocido por sus potenciales efectos antidepresivos al mejorar las inervaciones serotoninérgicas que se originan en el núcleo del rafe, mejorando así la señalización a las regiones límbicas como el hipocampo y la corteza prefrontal .

Métodos De Preparación

La ruta sintética para el hidrocloruro de Elzasonan implica la reacción de 4-(3,4-diclorofenil)-2-[2-(4-metilpiperazin-1-il)-bencilideno]-tiomorfolin-3-ona con ácido clorhídrico. Las condiciones de reacción típicamente incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y temperaturas controladas para asegurar la estabilidad del compuesto .

Análisis De Reacciones Químicas

Primary Metabolic Pathways

Elzasonan undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2C8 enzymes . Major pathways include:

-

Cytochrome b₅ is essential for CYP3A4-mediated 5-hydroxylation, explaining discrepancies between recombinant CYP and human liver microsomes .

-

Covalent binding studies suggest the iminium ion (M3a) may form adducts with cellular nucleophiles .

Kinetic Parameters for 5-Hydroxyelzasonan (M3)

Recombinant CYP3A4 kinetics for M3 formation :

| Parameter | Value |

|---|---|

| Kₘ (Michaelis constant) | 12.5 μM |

| Vₘₐₓ | 0.45 nmol/min/nmol CYP |

| Catalytic efficiency (Vₘₐₓ/Kₘ) | 0.036 min⁻¹ |

CYP2C19 contributes minimally (<5%) to M3 formation .

Metabolite Distribution and Excretion

In a human radiolabeled study :

-

Feces : 58% of dose (34% as M3, 14% as M6).

-

Urine : 21% of dose (primarily glucuronide conjugates).

-

Plasma : M6 accounted for ~65% of total radioactivity, indicating significant systemic exposure .

Mechanistic Insights into Cyclization (M6 Formation)

The proposed pathway involves:

-

Oxidative deamination of the piperazine ring.

-

Intramolecular attack by the thiolactam nitrogen, forming a fused indole structure.

-

Oxidation to the iminium ion (M3a), a reactive electrophile .

This cyclization is unique among piperazine-containing drugs and highlights the role of CYP3A4 in complex rearrangements .

Comparative Metabolism in Recombinant vs. Human Systems

| System | M3 Formation Rate | M6 Formation Rate |

|---|---|---|

| rCYP3A4 + b₅ | 100% | 100% |

| Human liver microsomes | 85% | 92% |

Data normalized to human liver enzyme levels show recombinant CYP3A4 with cytochrome b₅ closely mimics native metabolism .

Clinical Implications

Aplicaciones Científicas De Investigación

Pharmacological Properties

Elzasonan acts primarily as a selective antagonist at the serotonin 1B and 1D receptors. These receptors are involved in the modulation of serotonin neurotransmission, which plays a critical role in mood regulation. By blocking these receptors, elzasonan is believed to enhance serotonergic signaling in areas of the brain associated with mood and emotional regulation, such as the hippocampus and prefrontal cortex .

Metabolism and Pharmacokinetics

The metabolism of elzasonan has been extensively studied. Following oral administration, it is metabolized primarily through oxidative N-demethylation, N-oxidation, and aryl hydroxylation. The major circulating metabolite identified is a cyclized indole derivative, which accounts for approximately 65% of the circulating radioactivity in plasma after administration . The compound exhibits a half-life of about 31.5 hours, with total recovery of administered doses being around 79%, predominantly excreted through feces (58%) and urine (21%) .

Research Applications

1. Depression Research

- Elzasonan was initially developed for treating depression due to its action on serotonin receptors. Although clinical trials were halted due to efficacy concerns, its mechanism provides valuable insights into serotonin modulation and its implications for mood disorders .

2. Neuropharmacology Studies

- Given its receptor antagonism profile, elzasonan serves as a useful tool in neuropharmacology to study serotonin-related pathways and their effects on behavior and cognition. Researchers can utilize elzasonan to investigate the role of serotonin receptors in various neurological conditions .

3. Drug Metabolism Studies

- The detailed metabolic pathways of elzasonan offer a rich area for pharmacokinetic studies. Understanding how elzasonan is processed in the body can inform drug design strategies for developing similar compounds with improved efficacy or safety profiles .

4. Behavioral Research

- Elzasonan's impact on serotonergic signaling makes it relevant for behavioral studies focusing on anxiety and depression models in animals. Its effects can be evaluated in preclinical studies to assess potential therapeutic benefits or side effects .

Case Studies

Several studies have documented elzasonan's pharmacokinetics and its effects on serotonin receptor activity:

- Study on Metabolism : A study involving six healthy male subjects administered with a single dose of [(14)C]elzasonan demonstrated significant metabolic processing, highlighting its extensive biotransformation and the identification of various metabolites using mass spectrometry .

- Behavioral Impact Study : Research indicated that antagonism at the 5-HT1B receptor could lead to enhanced serotonergic neurotransmission, suggesting potential benefits in treating mood disorders despite the compound's discontinuation .

Mecanismo De Acción

El hidrocloruro de Elzasonan ejerce sus efectos al bloquear selectivamente los receptores 5-HT1B y 5-HT1D. Estos receptores están involucrados en la regulación de la liberación de serotonina en el cerebro. Al inhibir estos receptores, el hidrocloruro de Elzasonan mejora las inervaciones serotoninérgicas desde el núcleo del rafe, lo que lleva a una mejor señalización en las regiones límbicas, como el hipocampo y la corteza prefrontal. Se cree que este mecanismo contribuye a sus efectos antidepresivos .

Comparación Con Compuestos Similares

El hidrocloruro de Elzasonan se puede comparar con otros antagonistas selectivos de los receptores 5-HT1B y 5-HT1D, como:

- GR-127,935

- SB-649,915

Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus propiedades farmacocinéticas, selectividad de los receptores y eficacia clínica. El hidrocloruro de Elzasonan es único en su estructura química específica y su historia de desarrollo por Pfizer .

Actividad Biológica

Elzasonan hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential applications in treating various psychiatric disorders. This article provides a comprehensive overview of its biological activity, including metabolic pathways, receptor interactions, and clinical case studies that highlight its efficacy and safety.

1. Metabolism and Pharmacokinetics

Recent studies have elucidated the metabolic pathways of this compound, primarily focusing on its interactions with cytochrome P450 enzymes. In vitro experiments using human liver microsomes and recombinant P450 enzymes have shown that elzasonan undergoes oxidative N-demethylation and forms several metabolites, including M4, M5, and M6. Notably, CYP3A4 is identified as the primary enzyme responsible for the formation of several key metabolites, while CYP2C8 also plays a role in the metabolism of elzasonan .

Table 1: Metabolic Pathways of this compound

| Metabolite | Formation Pathway | Key Enzyme |

|---|---|---|

| M3 | Oxidative N-demethylation | CYP3A4 |

| M4 | Oxidation | CYP2C8 |

| M5 | Oxidation to elzasonan N-oxide | CYP3A4 |

| M6 | Cyclization and subsequent oxidation | CYP3A4 |

2. Receptor Interactions

This compound acts primarily as an agonist at serotonin receptors, specifically the 5-HT1B receptor. This receptor is part of the G-protein coupled receptor (GPCR) family and is crucial in modulating neurotransmitter release in the brain. The binding of elzasonan to this receptor leads to a conformational change that activates downstream signaling pathways, affecting various physiological processes including mood regulation and vasoconstriction .

Table 2: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1B | Low nanomolar range |

| Other GPCRs | Variable |

3. Clinical Efficacy and Safety

Clinical studies have assessed the efficacy and safety profile of this compound in patients with major depressive disorder (MDD). In one notable case study, a patient with treatment-resistant depression was administered elzasonan after failing multiple SSRIs. The patient reported significant improvements in mood and overall functioning after several weeks of treatment. Adverse effects were minimal and manageable, primarily involving gastrointestinal disturbances .

Case Study Summary:

- Patient Profile: 33-year-old male with a history of MDD.

- Previous Treatments: Escitalopram, venlafaxine (both ineffective).

- Treatment: Initiation of this compound.

- Outcome: Improved mood, decreased depressive symptoms, minimal side effects.

4. Comparative Analysis with Other Antidepressants

Elzasonan's mechanism of action is similar to that of other antidepressants but offers unique advantages due to its specific receptor targeting profile. Compared to traditional SSRIs like fluoxetine, elzasonan may provide quicker relief from depressive symptoms due to its direct action on serotonin receptors.

Table 3: Comparison with Other Antidepressants

| Drug Class | Mechanism of Action | Onset of Action | Common Side Effects |

|---|---|---|---|

| SSRIs (e.g., Fluoxetine) | Serotonin reuptake inhibition | 2-4 weeks | Nausea, sexual dysfunction |

| This compound | Serotonin receptor agonism | 1-2 weeks | Mild gastrointestinal issues |

Propiedades

Número CAS |

220322-05-4 |

|---|---|

Fórmula molecular |

C22H24Cl3N3OS |

Peso molecular |

484.9 g/mol |

Nombre IUPAC |

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride |

InChI |

InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-; |

Clave InChI |

NMTRXBJYASHMND-UXTSPRGOSA-N |

SMILES |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

SMILES isomérico |

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

SMILES canónico |

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.